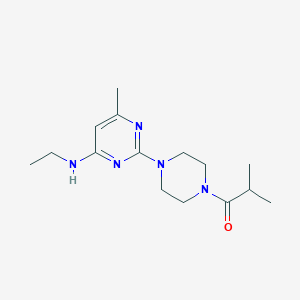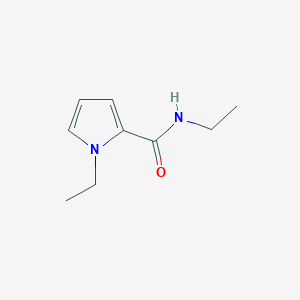![molecular formula C19H15N5O B5971062 2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. Its unique chemical structure and properties make it a promising candidate for a wide range of applications, including drug discovery and development, as well as basic research in the fields of biochemistry and pharmacology. In
Mecanismo De Acción
The exact mechanism of action of 2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to interact with specific receptors in the body, leading to changes in cellular signaling pathways and ultimately resulting in various physiological effects.
Biochemical and Physiological Effects
2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have a wide range of biochemical and physiological effects. Some of these effects include the modulation of cellular signaling pathways, changes in gene expression, and alterations in cellular metabolism. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of using 2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its unique chemical structure and properties. This makes it a versatile compound that can be used for a wide range of applications, including drug discovery and development, as well as basic research in the fields of biochemistry and pharmacology. However, there are also some limitations to using this compound in lab experiments, including the need for specialized equipment and expertise to synthesize and work with this compound.
Direcciones Futuras
There are many potential future directions for research on 2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. Some of the key areas of research that could be explored include the development of new therapeutic agents based on this compound, the identification of new cellular signaling pathways that are modulated by this compound, and the investigation of the biochemical and physiological effects of this compound in different disease models. Additionally, further research could be conducted to optimize the synthesis method for this compound, as well as to explore its potential use in other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that requires several chemical reagents and catalysts. The exact method of synthesis can vary depending on the specific application and desired properties of the compound. However, the general steps involved in the synthesis of this compound include the condensation of an amine and a ketone, followed by cyclization and subsequent purification steps.
Aplicaciones Científicas De Investigación
2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in scientific research. Some of the key areas of research where this compound has shown promise include drug discovery and development, as well as basic research in the fields of biochemistry and pharmacology.
Propiedades
IUPAC Name |
2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c1-12-2-4-14(5-3-12)22-19-23-17-16(18(25)24-19)15(8-11-21-17)13-6-9-20-10-7-13/h2-11H,1H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYDFCGMZAPCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5970981.png)
![1-(4-ethoxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970986.png)
![1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5971014.png)
![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5971025.png)



![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)
![5-(3,4-dichlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971084.png)